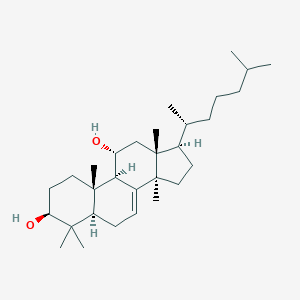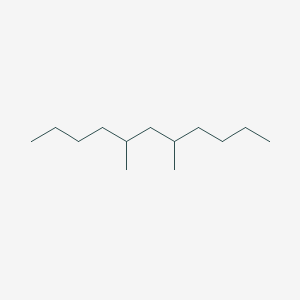
5,7-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylundecane is an organic compound with a chemical formula of C13H28. It is a long-chain alkane that is commonly used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications.
Wirkmechanismus
The mechanism of action of 5,7-Dimethylundecane is not fully understood. However, it is believed to interact with the olfactory receptors in the nasal cavity, leading to the perception of odor.
Biochemische Und Physiologische Effekte
5,7-Dimethylundecane has no known biochemical or physiological effects on humans. However, it has been shown to have antimicrobial properties against various microorganisms, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,7-Dimethylundecane in lab experiments is its stability and low reactivity. It is also relatively easy to handle and store. However, one of the limitations is its high boiling point, which makes it difficult to use in gas chromatography.
Zukünftige Richtungen
There are several future directions for the use of 5,7-Dimethylundecane in scientific research. One potential area of research is the development of new analytical methods for the detection and analysis of VOCs in various samples. Another potential area of research is the investigation of the antimicrobial properties of 5,7-Dimethylundecane against different microorganisms. Additionally, the use of 5,7-Dimethylundecane as a reference compound for the identification and quantification of VOCs in different environmental samples can also be explored.
Synthesemethoden
The synthesis of 5,7-Dimethylundecane involves the reaction of 1-bromohexadecane with 2-methyl-1-heptene in the presence of a palladium catalyst. This reaction results in the formation of 5,7-Dimethylundecane with a yield of 80-90%.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethylundecane is commonly used in scientific research as a reference compound for the identification and quantification of volatile organic compounds (VOCs) in various samples. It is also used in the development of new analytical methods for the detection and analysis of VOCs.
Eigenschaften
CAS-Nummer |
17312-83-3 |
|---|---|
Produktname |
5,7-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
5,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-12(3)11-13(4)10-8-6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
AMMTZOCUKBWLJL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)CCCC |
Kanonische SMILES |
CCCCC(C)CC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



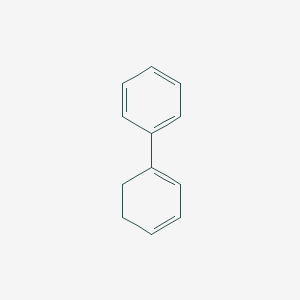
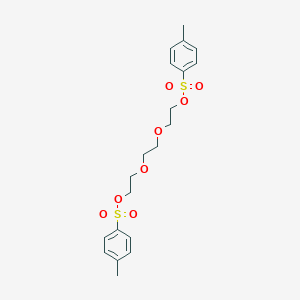
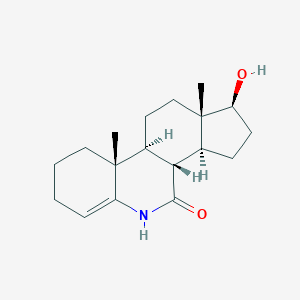
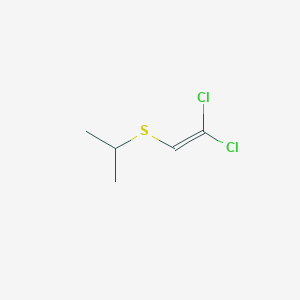
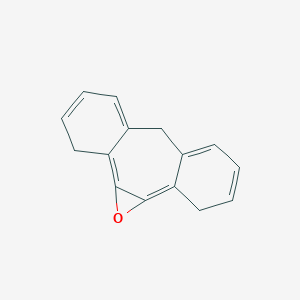
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
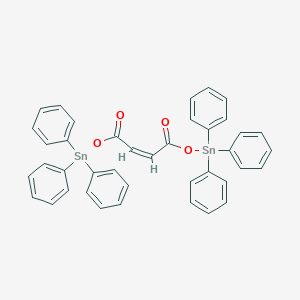
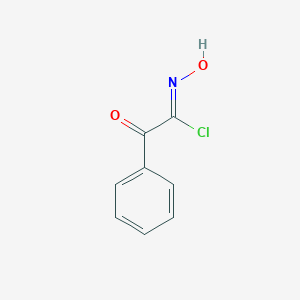
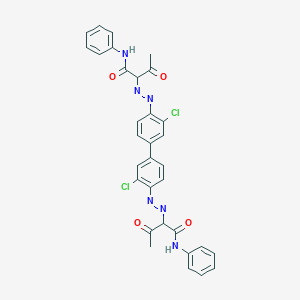
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
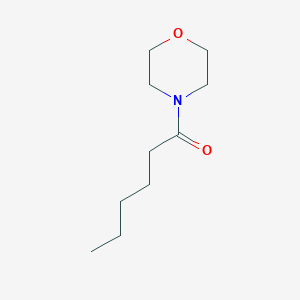
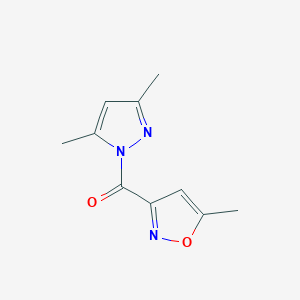
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
